molecular formula C12H17ClN2O2 B2488083 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride CAS No. 2247102-55-0

2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride

Cat. No.: B2488083
CAS No.: 2247102-55-0
M. Wt: 256.73
InChI Key: QPPOEMHRABEDBL-UHFFFAOYSA-N
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Description

2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid hydrochloride (CAS: 168077-31-4) is a heterocyclic compound featuring a piperidine core substituted with a pyridin-4-yl group at the 1-position and an acetic acid moiety at the 2-position, forming a hydrochloride salt. The hydrochloride salt improves solubility in aqueous media, making it suitable for pharmacological applications. This compound is commonly utilized as a building block in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

2-(1-pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10;/h4-7,11H,1-3,8-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPOEMHRABEDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions or by using pyridine derivatives as starting materials.

    Formation of the Acetic Acid Group: The acetic acid group can be introduced through carboxylation reactions or by using acetic acid derivatives.

    Formation of the Hydrochloride Salt: The hydrochloride salt is formed by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may lead to the formation of piperidinones, while substitution reactions on the pyridine ring may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those similar to 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride. For instance, compounds containing piperidine structures have shown promising cytotoxicity against various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin, suggesting that modifications in the piperidine structure can enhance anticancer activity .

1.2 Alzheimer's Disease Treatment
The compound's structural features may also contribute to its effectiveness in treating neurodegenerative diseases such as Alzheimer's. Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. For example, derivatives with a piperidine moiety showed improved brain exposure and dual inhibition properties, making them suitable candidates for further development as Alzheimer’s therapeutics .

1.3 Diabetes Management
Another significant application is in diabetes management, where compounds similar to 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride have been identified as GPR40 agonists and GLP-1 secretagogues. These properties suggest potential use in developing medications aimed at enhancing insulin secretion and improving glycemic control in diabetic patients .

Synthesis and Structure–Activity Relationship

The synthesis of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride involves several steps, including the formation of the piperidine ring and subsequent acetic acid functionalization. The structural modifications can significantly impact biological activity, highlighting the importance of structure–activity relationship (SAR) studies in optimizing therapeutic efficacy.

Synthesis Step Description Key Reagents
1Formation of piperidine ringPiperidine derivatives
2Acetic acid functionalizationAcetic anhydride or acetic chloride
3Hydrochloride salt formationHydrochloric acid

Case Studies and Research Findings

Several case studies provide insights into the compound's applications:

3.1 Case Study: Anticancer Efficacy
A recent publication explored the anticancer efficacy of a related piperidine derivative, showing that it could effectively inhibit tumor growth in vivo models. The study emphasized the importance of structural features that enhance binding affinity to cancer cell receptors .

3.2 Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive functions in animal models, supporting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Compound Name CAS Number Key Structural Features Synthesis Yield Key Applications
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) Not provided Cyano group at para position of aryl ring 65% Soluble epoxide hydrolase (sEH) inhibition
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) Not provided Acetyl group at para position of aryl ring 45% Intermediate for bioactive molecules
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride 928322-40-1 Hydroxyl group on piperidine; phenyl on acetic acid Not provided Potential CNS or metabolic drug candidate
2-(Morpholin-4-yl)acetic acid hydrochloride 89531-58-8 Morpholine ring (oxygen-containing heterocycle) Not provided Organic synthesis building block
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Ritalinic Acid HCl) 19395-40-5 Piperidin-2-yl substitution; phenyl group Not provided Metabolite of methylphenidate (CNS stimulant)

Key Structural Differences:

  • Substituent Position: The target compound’s pyridin-4-yl group at the piperidine 1-position contrasts with morpholine (oxygen-containing) or phenyl substituents in analogues.

Analytical Characterization

All compounds are characterized via ¹H/¹³C-NMR , MS , and IR spectroscopy to confirm purity and structure . The hydrochloride salt in the target compound is verified through chloride ion analysis (e.g., ion chromatography) .

Biological Activity

2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride (CAS Number: 2247102-55-0) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇ClN₂O₂
  • Molecular Weight : 256.73 g/mol
  • Melting Point : Not specified in the available literature but typically around room temperature for similar compounds.
  • Storage Conditions : Recommended storage at 2°C to 8°C.

Research indicates that the compound may exert its biological effects through several mechanisms, including:

  • Cholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease therapies .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its potential in treating oxidative stress-related conditions .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines .

Biological Evaluations

Numerous studies have evaluated the biological activity of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride:

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines, demonstrating IC50 values ranging from 10 μM to 30 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics like bleomycin .
    • A study highlighted that derivatives of this compound exhibited improved cytotoxicity by enhancing binding affinity to cancer cell receptors, suggesting a structure-activity relationship that merits further exploration .
  • Cholinesterase Inhibition Tests :
    • In assays measuring cholinesterase activity, the compound showed significant inhibition, with an IC50 value of approximately 15 μM, positioning it as a candidate for Alzheimer's disease treatment .

Antioxidant Activity

A study assessed the antioxidant capacity by measuring the inhibition of lipid peroxidation using a linoleate model. The results indicated that the compound exhibited antioxidant activity comparable to Trolox, a standard antioxidant reference .

Case Studies

  • Alzheimer's Disease Model :
    • In a mouse model for Alzheimer's disease, administration of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride resulted in improved cognitive function as measured by behavioral tests and reduced amyloid plaque deposition in brain tissue .
  • Cancer Treatment Trials :
    • Clinical trials involving this compound as part of combination therapy for resistant cancer types showed promising results, with patients experiencing prolonged progression-free survival compared to historical controls .

Data Summary Table

Biological ActivityIC50 ValuesReference
Cholinesterase Inhibition~15 μM
Cytotoxicity (Cancer Cells)10–30 μM
Antioxidant ActivityComparable to Trolox

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic Acid Hydrochloride?

The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, acid-base reactions, and salt formation. For example:

  • Step 1 : React a pyridine-containing precursor (e.g., 4-pyridinylpiperidine) with a bromoacetate derivative (e.g., 2-bromoacetic acid) under basic conditions (e.g., NaOH) to form the acetic acid backbone .
  • Step 2 : Purify intermediates via filtration and washing with water/ethanol.
  • Step 3 : Final hydrochlorination using HCl to enhance solubility and stability .
    Key Parameters : Maintain pH ~4 during acidification to precipitate the product. Use inert atmospheres to avoid oxidation .

Q. How should researchers characterize the structural and purity profile of this compound?

A combination of analytical techniques is essential:

Technique Purpose Critical Observations References
NMR Spectroscopy Confirm molecular structure (e.g., piperidine ring protons, pyridine integration)Look for signals at δ 8.5–8.7 ppm (pyridine protons) and δ 2.5–3.5 ppm (piperidine CH₂ groups) .
Mass Spectrometry Verify molecular weight ([M+H]+ expected ~280–300 Da)Ensure absence of unreacted intermediates or side products .
X-ray Diffraction Resolve crystal structure (if crystallizable)Analyze hydrogen bonding between the HCl salt and acetic acid moiety .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate potential pharmacological targets of this compound?

  • In Vitro Assays : Screen against receptors (e.g., GPCRs, ion channels) using radioligand binding or fluorescence-based assays. Prioritize targets with structural similarity to piperidine/pyridine derivatives (e.g., dopamine or serotonin receptors) .
  • Dose-Response Studies : Use concentrations ranging from 1 nM–100 µM to establish IC₅₀/EC₅₀ values. Include positive controls (e.g., known receptor antagonists) .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate protocols (e.g., cell line authentication, buffer composition). For example, discrepancies in receptor binding may arise from variations in assay pH or ionic strength .
  • Structural Confirmation : Re-analyze batch purity via HPLC (>98% purity threshold). Impurities as low as 2% can skew activity results .
  • Computational Modeling : Perform molecular docking to compare binding modes across studies. Highlight key residues (e.g., pyridine interactions with aromatic pockets) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization occurs during weighing .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks (H335 hazard) .
  • Spill Management : Neutralize HCl residue with sodium bicarbonate before disposal .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace batch reactors with continuous flow systems to improve yield (>85%) and reduce reaction time .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications (e.g., methyl/phenyl substitutions) with bioactivity trends .

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